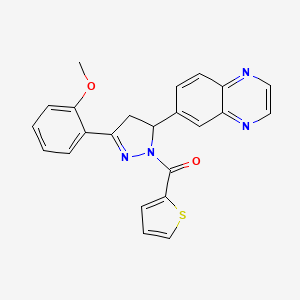
(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C23H18N4O2S and its molecular weight is 414.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article presents a detailed analysis of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole core substituted with a quinoxaline moiety, a methoxyphenyl group, and a thiophenyl group, contributing to its diverse biological activities.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study focusing on similar compounds reported cytotoxic effects against various cancer cell lines. For instance, derivatives with structural similarities to the target compound showed IC50 values in the range of 50 to 200 µM against human leukemia cells, indicating their potential as anticancer agents .
Antioxidant Properties
Molecular docking studies have demonstrated that this compound possesses antioxidant capabilities. The presence of electron-donating groups enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was quantitatively assessed using DPPH and ABTS assays, showing effective radical scavenging activity .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has been well-documented. The target compound has been shown to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions. For example, compounds with similar structures were reported to significantly reduce TNF-alpha and IL-6 levels in macrophage models .
The biological activities of the compound are primarily attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The quinoxaline moiety is known for its ability to inhibit various kinases involved in cell proliferation and survival pathways.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating Bcl-2 family proteins and caspase activation pathways .
- Anti-inflammatory Pathways : It inhibits NF-kB signaling, leading to reduced expression of inflammatory mediators.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various pyrazole derivatives, including the target compound, on human promyelocytic leukemia (HL-60) cells. The results indicated that the compound induced apoptosis through both intrinsic and extrinsic pathways, with significant downregulation of anti-apoptotic proteins like Bcl-2 .
Study 2: Molecular Docking Analysis
Molecular docking simulations were performed to predict the binding affinity of the compound to various biological targets. The results suggested strong binding interactions with protein kinases and other relevant enzymes involved in cancer progression and inflammation .
Data Tables
Propiedades
IUPAC Name |
[5-(2-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-29-21-6-3-2-5-16(21)18-14-20(27(26-18)23(28)22-7-4-12-30-22)15-8-9-17-19(13-15)25-11-10-24-17/h2-13,20H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPAIEKHGTVQMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














